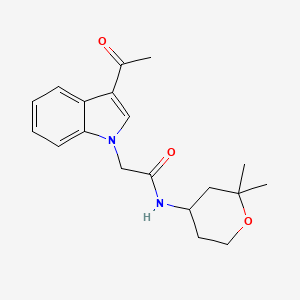![molecular formula C16H17FN4OS B12170450 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide](/img/structure/B12170450.png)
5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . This compound features a unique combination of a fluorine atom, a methyl group, and a thiadiazole ring, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, introduction of the fluorine atom, and attachment of the thiadiazole ring. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate
- Various indole derivatives
- Thiazole derivatives
Uniqueness
5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the thiadiazole ring contributes to its biological activity .
Properties
Molecular Formula |
C16H17FN4OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide |
InChI |
InChI=1S/C16H17FN4OS/c1-9(2)6-14-19-20-16(23-14)18-15(22)13-8-10-7-11(17)4-5-12(10)21(13)3/h4-5,7-9H,6H2,1-3H3,(H,18,20,22) |
InChI Key |
DOOYJRNVGARQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12170377.png)
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B12170381.png)
![1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide](/img/structure/B12170399.png)



![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12170418.png)


![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
![2-(1H-indol-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12170441.png)
![1-[1-(Benzenesulfonyl)piperidine-2-carbonyl]-4-(diphenylmethyl)piperazine](/img/structure/B12170454.png)

